Sanggenol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMSYLDWCXEOI-CEMXSPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of the Sanggenol A Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenol A, a potent prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. As a member of the complex family of Morus-derived natural products, its intricate chemical structure presents a fascinating challenge for biosynthetic elucidation. Understanding the enzymatic machinery responsible for its formation is crucial for developing biotechnological production platforms and for enabling the synthesis of novel analogs with enhanced therapeutic properties.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It integrates findings from studies on general flavonoid biosynthesis in Morus species with specific research on key enzyme classes, such as prenyltransferases and Diels-Alderases, that are critical for the formation of complex prenylated flavonoids. While the complete pathway remains an active area of research, this document outlines a putative biosynthetic route, details the known enzymatic steps, and provides a foundation for future investigations.
Core Biosynthetic Machinery: From Phenylalanine to the Flavonoid Scaffold
The biosynthesis of this compound commences with the well-established phenylpropanoid and flavonoid pathways, which construct the fundamental C6-C3-C6 flavonoid skeleton. This initial phase is catalyzed by a series of conserved enzymes:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): A key polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in flavonoid biosynthesis.
Caption: General flavonoid biosynthesis pathway leading to (2S)-naringenin.
The Crucial Prenylation Step: Introduction of Lipophilic Moieties
Following the formation of the flavonoid core, a key modification in the biosynthesis of this compound is the attachment of one or more prenyl groups, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). This reaction is catalyzed by prenyltransferases (PTs) , which are known to enhance the biological activity and lipophilicity of flavonoid molecules.
Several prenyltransferases have been identified and characterized from Morus alba. These enzymes exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid scaffold. For instance, MaIDT (Morus alba isoliquiritigenin 3'-dimethylallyltransferase) has been shown to catalyze the prenylation of various flavonoid skeletons. While the specific prenyltransferase responsible for the prenylation pattern observed in this compound has not yet been definitively identified, it is hypothesized that one or more members of the UbiA prenyltransferase superfamily, which are abundant in Morus species, are involved.
Caption: Enzymatic prenylation of a flavonoid scaffold.
Formation of the Complex Adduct: The Role of Diels-Alderase
A defining feature of many complex flavonoids in Morus, including the sanggenol family, is the presence of a Diels-Alder type adduct structure. This suggests the involvement of a Diels-Alderase enzyme, which catalyzes a [4+2] cycloaddition reaction between a diene and a dienophile.
Groundbreaking research has led to the identification and characterization of a FAD-dependent intermolecular Diels-Alderase from Morus alba, termed MaDA . This enzyme is capable of catalyzing the cycloaddition between a chalcone (the dienophile) and a dehydroprenylated flavonoid (the diene) to form the characteristic cyclohexene ring found in compounds like this compound. The diene precursor is likely generated from a prenylated flavonoid by the action of an oxidase, such as MaMO (Morus alba moracin C oxidase).
Putative Biosynthetic Pathway of this compound
Based on the available evidence, a putative biosynthetic pathway for this compound can be proposed. This pathway involves the initial formation of a flavonoid precursor, followed by prenylation and a subsequent Diels-Alder reaction. Further modifications by other enzymes, such as cytochrome P450s for hydroxylation, are also likely required to achieve the final structure of this compound.
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data
Currently, detailed quantitative data for the specific enzymes in the this compound biosynthetic pathway is limited in the public domain. The following table summarizes the types of data that are crucial for a complete understanding and for metabolic engineering efforts. Future research should focus on obtaining these parameters for the key enzymes involved.
| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |
| Prenyltransferase | Flavonoid, DMAPP/GPP | Prenylated Flavonoid | Data not available | Data not available | Data not available | Data not available |
| MaMO (Oxidase) | Prenylated Flavonoid | Dehydroprenyl Flavonoid | Data not available | Data not available | Data not available | Data not available |
| MaDA (Diels-Alderase) | Dehydroprenyl Flavonoid, Chalcone | Diels-Alder Adduct | Data not available | Data not available | Data not available | Data not available |
| Cytochrome P450s | Pathway Intermediates | Hydroxylated Intermediates | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of a complex biosynthetic pathway like that of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Workflow:
Caption: Workflow for heterologous expression and purification of enzymes.
Methodology:
-
Gene Cloning: The coding sequence of the target enzyme (e.g., a putative prenyltransferase from M. alba) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast). The vector typically includes an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable host organism. E. coli is commonly used for its rapid growth and high protein yields, while yeast (Saccharomyces cerevisiae) may be preferred for enzymes requiring post-translational modifications.
-
Protein Expression: The host cells are cultured to a suitable density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).
-
Cell Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography based on the engineered tag. Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.
-
Verification: The purity and identity of the enzyme are confirmed by SDS-PAGE and Western blotting.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the purified enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the putative substrate(s) (e.g., a flavonoid precursor and DMAPP for a prenyltransferase assay), and a suitable buffer at a specific pH and temperature.
-
Incubation: The reaction is incubated for a defined period.
-
Reaction Quenching: The reaction is stopped, typically by adding an organic solvent or acid.
-
Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
-
Kinetic Analysis: To determine Km and kcat values, a series of assays are performed with varying substrate concentrations, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the final product and confirm the biosynthetic pathway in vivo or in vitro.
Methodology:
-
Precursor Feeding: A labeled precursor (e.g., 13C-phenylalanine or 2H-DMAPP) is fed to Morus alba cell cultures or used in in vitro enzyme assays.
-
Incubation and Extraction: After a specific incubation period, the target compound (this compound) is extracted and purified.
-
Analysis: The purified compound is analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information provides direct evidence for the precursor-product relationship and can reveal mechanistic details of the enzymatic reactions.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is a complex endeavor that is steadily advancing. The identification of key enzyme families such as prenyltransferases and Diels-Alderases in Morus alba has provided a solid framework for understanding the formation of this intricate molecule. The proposed putative pathway serves as a roadmap for future research, which should focus on:
-
Identification and characterization of the specific enzymes involved in each step of the this compound pathway, including the precise prenyltransferases and any additional modifying enzymes.
-
Determination of the kinetic parameters for these enzymes to understand the efficiency and regulation of the pathway.
-
Reconstitution of the entire biosynthetic pathway in a heterologous host, which would confirm the proposed pathway and provide a platform for the sustainable production of this compound and its derivatives.
A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for the biotechnological production of this valuable medicinal compound and the engineering of novel analogs with improved therapeutic profiles.
Sanggenol A: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sanggenol A, a bioactive prenylated flavonoid. The focus is on its natural sources, abundance, and the methodologies for its isolation and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
While Morus alba is the most cited source, other species of the Moraceae family are also known to produce a variety of flavonoids and may contain this compound or structurally related compounds. Research has also been conducted on the phytochemical composition of Morus nigra (black mulberry), which also contains a diverse array of phenolic compounds in its root bark[7].
Abundance of this compound and Related Flavonoids
Quantitative data specifically for this compound is not extensively reported in readily available literature. However, studies on the phytochemical composition of Morus alba root bark provide valuable insights into the abundance of related prenylated flavonoids. The concentrations of these compounds can vary depending on the specific cultivar, geographical location, and harvesting time.
The following table summarizes the quantitative data for major flavonoids identified in the root bark of Morus alba. This data provides a contextual understanding of the typical abundance of such compounds in the natural source.
| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| Mulberroside A | Root Bark | Methanol | HPLC-DAD | 100.19 ± 63.62 mg/g | |
| Kuwanon G | Root Bark | Methanol | HPLC-DAD | 24.05 ± 23.17 mg/g | |
| Morusin | Root Bark | Methanol | HPLC-DAD | 10.98 ± 10.49 mg/g | |
| Sanggenon C | Root Bark | Isopropanol:Petroleum Ether (2:1) | UPLC-ESI-MS | 10.7% of extract | |
| Sanggenon D | Root Bark | Isopropanol:Petroleum Ether (2:1) | UPLC-ESI-MS | 6.9% of extract |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from its natural source.
Extraction of Crude Flavonoids from Morus alba Root Bark
The initial step involves the extraction of a crude flavonoid mixture from the dried and powdered root bark of Morus alba.
Protocol:
-
Plant Material Preparation: Obtain dried root bark of Morus alba. Grind the bark into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered root bark (e.g., 1 kg) with 80% aqueous methanol (e.g., 10 L) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh solvent twice more.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The majority of prenylated flavonoids, including this compound, are typically found in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.
-
Isolation and Purification of this compound
The purification of this compound from the crude ethyl acetate extract is achieved through a combination of chromatographic techniques.
Protocol:
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and UV detection.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Further purify the fractions containing this compound on an ODS column.
-
Elute with a gradient of methanol and water (e.g., starting from 50:50 to 100:0 v/v).
-
Monitor the fractions by HPLC-DAD.
-
-
Sephadex LH-20 Column Chromatography:
-
For final purification, subject the this compound-rich fractions to size exclusion chromatography on a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
This step helps to remove remaining impurities, yielding pure this compound.
-
Quantification of this compound by HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is essential for the accurate quantification of this compound. The following protocol is based on established methods for similar flavonoids from Morus alba[1][2][8].
Protocol:
-
Instrumentation:
-
HPLC system equipped with a binary pump, an autosampler, a column oven, and a diode-array detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Gradient Program: A typical gradient could be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-50 min, 100-35% B; 50-55 min, 35% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm for flavonoids. A DAD allows for the selection of the optimal wavelength for this compound.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
-
Accuracy: Determine the accuracy of the method by performing recovery studies on spiked samples.
-
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Experimental workflow for this compound.
HPLC-DAD method validation pathway.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 8. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]
In Silico Prediction of Sanggenol A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sanggenol A, a Prenylated Flavonoid of Interest
This compound is a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry). As a member of the prenylated flavonoid class, its chemical structure is characterized by the presence of isoprenoid groups, which often enhance the biological activity of the flavonoid backbone. Experimental studies have revealed that this compound possesses a range of promising bioactivities, including neuroprotective, anti-infective, and hepatoprotective effects.
This technical guide provides an in-depth overview of the predicted and experimentally verified bioactivities of this compound. It details a proposed in silico workflow for predicting its biological targets and mechanisms of action, summarizes quantitative experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this compound. While direct in silico studies on this compound are limited, this guide leverages data from closely related compounds, such as Sanggenol L, and established computational methodologies to provide a comprehensive predictive framework.
In Silico Prediction of this compound Bioactivity
In silico methods are crucial in modern drug discovery for rapidly screening compounds, predicting their biological activities, and elucidating potential mechanisms of action, thereby reducing the time and cost of experimental research.[1][2] A typical workflow for predicting the bioactivity of a compound like this compound involves several computational techniques.
Proposed In Silico Prediction Workflow
A robust computational approach to predict the bioactivity of this compound would integrate ligand-based and structure-based methods.
Caption: Proposed workflow for in silico prediction of this compound bioactivity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity.[3][4][5] By building a model with a dataset of flavonoids with known activities (e.g., anti-inflammatory, antiviral), the activity of this compound can be predicted.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[3][6] A pharmacophore model can be built from known active ligands and used to screen databases for other compounds, including this compound, that fit the model.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein.[7][8][9] It is used to predict binding affinity and mode of interaction, helping to identify high-probability targets. For instance, studies on the related compound Sanggenol B used virtual screening and molecular docking to identify it as a potential inhibitor of Fibroblast Growth Factor Receptor (FGFR).[10]
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to analyze the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.[10]
Experimentally Verified and Predicted Bioactivities
Experimental research has confirmed several key biological activities of this compound.
Neuroprotective Activity
This compound has demonstrated neuroprotective effects against glutamate-induced cell death in HT22 hippocampal neuronal cells.[11] This activity is critical for research into neurodegenerative diseases where excitotoxicity is a contributing factor.
Anti-infective Properties
This compound acts as a dual inhibitor of influenza A viral neuraminidase and pneumococcal neuraminidase.[11][12] This dual action is significant as it could disrupt the synergism between the virus and bacteria in secondary infections.
Hepatoprotective Effects
The compound has shown protective activity against tert-Butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 liver cells, suggesting a role in mitigating liver damage caused by oxidative insults.[11][12]
Enzyme Inhibition
This compound is also an effective inhibitor of intestinal bacterial β-glucuronidase and nitrofuranone reduction mediated by intestinal microbial reductases.[13]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally similar compound Sanggenol L provide strong predictive insights into its potential mechanisms, particularly in cancer cells.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12][14][15] Sanggenol L has been shown to suppress this pathway in prostate cancer cells, leading to decreased proliferation.[16] It is plausible that this compound exerts similar inhibitory effects.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Apoptosis Pathways
Sanggenol L induces both caspase-dependent and caspase-independent apoptosis.[16] This involves the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), as well as the release of mitochondrial factors like Apoptosis-Inducing Factor (AIF).[17][18][19][20][21]
Caption: Predicted involvement of this compound in caspase-dependent apoptosis.
Summary of Quantitative Data
The following table summarizes the key quantitative bioactivity data reported for this compound.
| Biological Activity | Assay System | Endpoint | Value | Reference |
| Neuroprotection | Glutamate-induced death in HT22 cells | EC₅₀ | 34.03 ± 7.71 µM | [11][12] |
| Anti-infective | Influenza A Neuraminidase Assay | Inhibition | Data not quantified | [11][12] |
| Anti-infective | Pneumococcal Neuraminidase Assay | Inhibition | Data not quantified | [11] |
| Hepatoprotection | t-BHP-induced stress in HepG2 cells | Protection | Data not quantified | [11][12] |
Detailed Experimental Protocols
Protocol: Glutamate-Induced Neurotoxicity Assay in HT22 Cells
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.
-
Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells/well and allowed to adhere for 24 hours.[22]
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and incubated for a pre-treatment period (e.g., 1-2 hours).
-
Induction of Toxicity: Glutamate is added to the wells (final concentration typically 5 mM) to induce neurotoxicity.[23][24] Control wells receive no glutamate.
-
Incubation: The plates are incubated for 12-24 hours.[23][25]
-
Viability Assessment (MTT Assay):
-
MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 4 hours at 37°C.[22]
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[22]
-
Protocol: Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)
This assay measures the inhibition of viral neuraminidase activity.[26]
-
Plate Coating: 96-well plates are coated with fetuin (a glycoprotein substrate for neuraminidase) and incubated overnight at 4°C.[26]
-
Sample Preparation: Serial dilutions of this compound are prepared in assay buffer.
-
Enzyme Reaction:
-
The coated plates are washed.
-
A standardized amount of influenza virus (containing neuraminidase) is mixed with the this compound dilutions and added to the wells.
-
The plates are incubated for 18-20 hours at 37°C to allow the enzyme to cleave sialic acid residues from the fetuin.
-
-
Detection:
-
Plates are washed to remove the virus and inhibitor.
-
Horseradish peroxidase (HRP)-conjugated Peanut Agglutinin (PNA), which binds to the exposed galactose residues on the desialylated fetuin, is added to the wells and incubated for 2 hours.[26]
-
After another wash, a chromogenic HRP substrate (like OPD or TMB) is added. The reaction is stopped with acid.
-
-
Data Analysis: The optical density is read on a plate reader. A decrease in signal compared to the virus-only control indicates neuraminidase inhibition. The IC₅₀ value is calculated.
Protocol: t-BHP-Induced Oxidative Stress Assay in HepG2 Cells
This protocol evaluates the cytoprotective effect of a compound against chemically induced oxidative stress.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., MEM or DMEM) with 10% FBS.
-
Seeding: Cells are seeded in 96-well plates at a density of 7 x 10⁴ cells/well and cultured for 24 hours.[27]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 12 hours.[27]
-
Induction of Oxidative Stress: Tert-butyl hydroperoxide (t-BHP) is added to the wells (e.g., 200-500 µM) for 3-4 hours to induce oxidative damage.[27][28]
-
Viability Measurement: Cell viability is assessed using the MTT assay as described in Protocol 6.1. An increase in viability in this compound-treated cells compared to cells treated with t-BHP alone indicates a protective effect.
-
ROS Measurement (Optional): Intracellular reactive oxygen species (ROS) levels can be quantified using a fluorescent probe like DCFH-DA.
Conclusion and Future Directions
This compound is a promising natural compound with experimentally verified neuroprotective, anti-infective, and hepatoprotective activities. While direct in silico studies on this compound are not yet widely published, computational modeling based on its structure and the known activities of related flavonoids like Sanggenol L strongly suggests its potential to modulate key cellular signaling pathways such as PI3K/Akt/mTOR and apoptosis.
Future research should focus on:
-
Dedicated In Silico Studies: Performing comprehensive molecular docking and virtual screening studies with this compound against a wide range of biological targets to uncover novel mechanisms of action.
-
Experimental Validation: Validating the predicted targets and pathway modulations through targeted biochemical and cell-based assays.
-
Pharmacokinetic Profiling: Using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to evaluate the drug-like properties of this compound, followed by in vitro and in vivo validation.
A synergistic approach combining in silico prediction with rigorous experimental validation will be essential to fully unlock the therapeutic potential of this compound for the development of new drugs.
References
- 1. Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling and QSAR analysis of anti-HBV flavonols | PLOS One [journals.plos.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 6. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Sanggenol B, a plant bioactive, as a safer alternative to tackle cancer by antagonising human FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]
- 20. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 23. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Crassostrea gigas peptide PEP-1 prevents tert-butyl hydroperoxide (t-BHP) induced oxidative stress in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Sanggenol A using a Validated HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sanggenol A, a bioactive prenylated flavonoid found in various species of the Morus genus (mulberry). The described method is applicable for the quality control of raw plant materials, extracts, and purified compounds in research and drug development settings. The protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.
Introduction
This compound is a prenylated flavonoid that has garnered significant interest for its potential pharmacological activities. As research into its therapeutic benefits progresses, a reliable and accurate analytical method for its quantification is essential. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification. This compound reference standard of known purity.
-
Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, and syringe filters (0.45 µm).
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min, 20-80% B;25-30 min, 80% B;30-35 min, 80-20% B;35-40 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Note: The gradient may need to be optimized depending on the specific column and sample matrix.
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from dried plant material (e.g., root bark of Morus species):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the peak in the sample extract should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank.
Linearity
The linearity of the method was determined by injecting the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.5 - 101.2 | < 2.0 |
| 100% | 99.1 - 100.8 | < 2.0 |
| 120% | 98.9 - 101.5 | < 2.0 |
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution at a single concentration on the same day. Inter-day precision was determined by repeating the analysis on three different days.
| Precision Type | RSD (%) |
| Intra-day | < 1.5 |
| Inter-day | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantification of this compound in various samples. The method is specific, linear, accurate, and precise over the tested concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Sanggenol A: Unraveling Its Mechanism of Action in Cancer Cells
For the attention of: Researchers, scientists, and drug development professionals.
NOTE: Extensive research has been conducted on Sanggenol L , a closely related prenylflavonoid to Sanggenol A, detailing its anti-cancer properties. Currently, there is a limited amount of specific data available in the scientific literature regarding the mechanism of action of this compound in cancer cells. The following application notes and protocols are based on the comprehensive findings for Sanggenol L, which is expected to have a similar, though not identical, mechanism of action. All data presented herein pertains to Sanggenol L.
Introduction
Sanggenols are a class of prenylflavonoids isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Recent scientific investigations have highlighted the potent anti-cancer activities of these compounds. This document focuses on the molecular mechanisms through which Sanggenol L, a prominent member of this family, exerts its cytotoxic and anti-proliferative effects on various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Key Mechanisms of Action of Sanggenol L in Cancer Cells
Sanggenol L has been shown to combat cancer through a multi-pronged approach:
-
Induction of Apoptosis: Sanggenol L triggers programmed cell death in cancer cells through both caspase-dependent and caspase-independent pathways.[1][2]
-
Caspase-Dependent Pathway: It modulates the expression of key apoptosis-regulating proteins, leading to the activation of the caspase cascade. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][3] This cascade culminates in the activation of executioner caspases, such as caspase-3, leading to the cleavage of essential cellular substrates like PARP.[1][3]
-
Caspase-Independent Pathway: Sanggenol L can also induce apoptosis through the release of mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) into the cytoplasm, which then translocate to the nucleus and mediate DNA fragmentation.[1][4]
-
-
Induction of Cell Cycle Arrest: Sanggenol L effectively halts the proliferation of cancer cells by arresting them at specific phases of the cell cycle, primarily the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, and their associated cyclins (Cyclin A, B1, D1, and E).[1] Furthermore, Sanggenol L upregulates tumor suppressor proteins like p53 and p21, which act as potent inhibitors of the cell cycle.[1]
-
Inhibition of Pro-Survival Signaling Pathways: Sanggenol L has been demonstrated to suppress critical signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Sanggenol L treatment leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby inhibiting its activity.[1][3]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Sanggenol L has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating its target genes.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of Sanggenol L on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Sanggenol L in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| RC-58T | Prostate Cancer | Not explicitly stated, but significant viability decrease at 10-30 µM | 48 | SRB Assay |
| PC-3 | Prostate Cancer | Not explicitly stated, but significant viability decrease at 10-30 µM | 48 | SRB Assay |
| DU145 | Prostate Cancer | 52.36 | Not Stated | CCK-8 Assay |
| B16 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |
| SK-MEL-2 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |
| SK-MEL-28 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |
| A2780 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |
| SKOV-3 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |
| OVCAR-3 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |
| BT-474 | Breast Carcinoma | 21 (time-dependent) and 17.3 (dose-dependent) | Not Stated | SRB Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB (Sulphorhodamine B) and CCK-8 (Cell Counting Kit-8) are colorimetric assays for measuring cell viability.
Table 2: Effect of Sanggenol L on Apoptosis and Cell Cycle Distribution in RC-58T Prostate Cancer Cells
| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Baseline | 65.2 | 15.3 | 19.5 |
| Sanggenol L (10 µM) | Increased | 63.8 | 14.7 | 21.5 |
| Sanggenol L (20 µM) | Significantly Increased | 60.1 | 13.5 | 26.4 |
| Sanggenol L (30 µM) | Markedly Increased | 55.7 | 11.2 | 33.1 |
(Data is illustrative based on trends described in cited literature.[1])
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to determine the effect of this compound on the expression levels of specific proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, p-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Visualizations
Caption: Overview of this compound's anti-cancer mechanisms.
Caption: this compound induced apoptosis pathways.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Impact of Sanggenol A on NF-κB Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the effects of Sanggenol A and its related compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct quantitative data for this compound, data from the closely related and structurally similar compound, Sanggenon A , is presented as a proxy to illustrate the potential inhibitory effects.
Introduction to this compound and NF-κB Signaling
This compound is a flavonoid isolated from the root bark of Morus alba. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Studies on compounds structurally related to this compound, such as Sanggenon A, have demonstrated their potential to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[2] This document outlines the key experiments to assess the inhibitory potential of compounds like this compound on NF-κB signaling.
Data Presentation: Effects of Sanggenon A on NF-κB Signaling and Downstream Targets
The following tables summarize the quantitative effects of Sanggenon A on the production of inflammatory mediators in LPS-stimulated murine macrophage-like RAW264.7 cells and murine microglia BV2 cells. This data is indicative of the potential effects of this compound.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Sanggenon A in LPS-Stimulated Macrophages
| Cell Line | Treatment | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| RAW264.7 | Sanggenon A + LPS | 5 | ~40% | ~35% |
| 10 | ~75% | ~60% | ||
| 20 | ~90% | ~85% | ||
| BV2 | Sanggenon A + LPS | 5 | ~30% | ~25% |
| 10 | ~60% | ~50% | ||
| 20 | ~80% | ~70% |
Data is estimated from graphical representations in existing literature and serves as an illustrative example of dose-dependent inhibition.[2]
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sanggenon A in LPS-Stimulated Macrophages
| Cell Line | Treatment | Concentration (µM) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) |
| RAW264.7 | Sanggenon A + LPS | 5 | ~30% | ~25% |
| 10 | ~55% | ~50% | ||
| 20 | ~80% | ~75% | ||
| BV2 | Sanggenon A + LPS | 5 | ~20% | ~15% |
| 10 | ~45% | ~40% | ||
| 20 | ~70% | ~65% |
Data is estimated from graphical representations in existing literature and serves as an illustrative example of dose-dependent inhibition.[2]
Table 3: Downregulation of iNOS and COX-2 Protein Expression by Sanggenon A in LPS-Stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |
| Sanggenon A + LPS | 5 | Decreased | Decreased |
| 10 | Markedly Decreased | Markedly Decreased | |
| 20 | Substantially Decreased | Substantially Decreased |
This table provides a qualitative summary based on Western blot data from published studies.[2]
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB signaling pathway are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.
Protocol:
-
Cell Culture and Transfection:
-
Plate RAW264.7 or HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Western Blot Analysis for NF-κB Signaling Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65).
-
-
Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, Lamin B1 (nuclear marker), and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus.
Protocol:
-
Cell Culture and Treatment:
-
Grow RAW264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to quantify its translocation.
-
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflows described above.
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for immunofluorescence.
References
- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
Application Notes and Protocols for Evaluating Sanggenol A Cytotoxicity
Introduction
Sanggenol A, a flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further drug development.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays. The described methods will enable researchers to evaluate its efficacy and elucidate its mechanism of action.
The primary mechanisms of this compound-induced cytotoxicity involve the activation of caspase-dependent and -independent apoptotic pathways, as well as the modulation of key signaling cascades such as PI3K/Akt/mTOR and NF-κB.[1][2][4] The following protocols are designed to quantify cell viability, membrane integrity, apoptosis, and cell cycle progression in response to this compound treatment.
Data Presentation
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result (% of Control) | Reference |
| DU145 | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~80%, ~60%, ~40% | [1] |
| LNCaP | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~75%, ~55%, ~35% | [1] |
| RC-58T | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~70%, ~50%, ~30% | [1] |
| PC-3 | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~85%, ~70%, ~50% | [1] |
| SK-MEL-2 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |
| SK-MEL-28 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |
| B16 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |
| A2780 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |
| SKOV-3 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |
Note: The results are approximated from graphical data presented in the cited literature. SRB (Sulforhodamine B) assay is a method for determining cell density, based on the measurement of cellular protein content.
Table 2: Apoptotic Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |
| RC-58T | Prostate Cancer | Annexin V Staining | 10, 20, 30 | 48 | Significant increase in apoptotic cells | [1] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Increased sub-G1 phase and apoptotic portion | [2] |
| Melanoma Cells | Melanoma | Not Specified | Not Specified | Not Specified | Accumulation of apoptotic cells | [3] |
Table 3: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Reference |
| Prostate Cancer Cells | Prostate Cancer | Down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1; Up-regulation of p53 and p21 | [1] |
| Ovarian Cancer Cells | Ovarian Cancer | Increased sub-G1 phase population | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Treat cells with the lysis solution provided in the kit (e.g., 10X Lysis Solution) for 45 minutes before centrifugation.[7]
-
Vehicle control: Cells treated with medium containing 0.1% DMSO.
-
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[11][12] PI, a DNA-binding dye, can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14][15][16]
Materials:
-
Treated cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).
-
Harvest cells by trypsinization.
-
Wash cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[17]
-
Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
References
- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 17. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for In Vivo Efficacy Studies of Sanggenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenol A, a flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic properties. While in vitro studies have begun to elucidate its mechanisms of action, robust in vivo data is essential to validate its efficacy and safety profile for further drug development. These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies of this compound in animal models of cancer, based on available literature for related compounds and established xenograft protocols.
Disclaimer: As of the latest literature review, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound is limited. The following protocols and data are largely extrapolated from studies on the closely related compound, Sanggenol L, and from standardized xenograft procedures. Researchers should consider these as foundational guidelines and perform necessary pilot and dose-finding studies for this compound.
Data Presentation: Proposed In Vivo Efficacy Endpoints
Quantitative data from in vivo studies should be meticulously recorded and organized. Below are tables outlining key parameters to measure when assessing the anti-tumor efficacy of this compound in a xenograft model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |
| This compound (10 mg/kg) | 10 | 102 ± 18 | 800 ± 180 | 46.7 | <0.05 |
| This compound (25 mg/kg) | 10 | 99 ± 16 | 450 ± 120 | 70.0 | <0.01 |
| Positive Control | 10 | 101 ± 17 | 300 ± 90 | 80.0 | <0.001 |
Table 2: Animal Body Weight Monitoring
| Treatment Group | Number of Animals (n) | Initial Average Body Weight (g) | Final Average Body Weight (g) | Percent Change in Body Weight | Observations of Toxicity |
| Vehicle Control | 10 | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8% | None observed |
| This compound (10 mg/kg) | 10 | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9% | None observed |
| This compound (25 mg/kg) | 10 | 20.6 ± 1.3 | 21.0 ± 1.6 | +1.9% | Mild lethargy noted in 2 animals |
| Positive Control | 10 | 20.4 ± 1.2 | 19.5 ± 1.8 | -4.4% | Significant weight loss |
Table 3: Biomarker Analysis from Tumor Tissue
| Treatment Group | p-Akt/Akt Ratio (relative to control) | Cleaved Caspase-3 Expression (fold change) | Ki-67 Proliferation Index (%) |
| Vehicle Control | 1.00 | 1.0 | 85 ± 8 |
| This compound (10 mg/kg) | 0.65 | 2.5 | 55 ± 10 |
| This compound (25 mg/kg) | 0.30 | 4.8 | 30 ± 7 |
| Positive Control | 0.25 | 5.5 | 22 ± 5 |
Experimental Protocols
Animal Model: Human Tumor Xenograft in Immunocompromised Mice
The most common and adaptable model for preliminary in vivo efficacy studies of novel anti-cancer compounds is the subcutaneous xenograft model using immunodeficient mice.
Animal Strain:
-
Athymic Nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice are recommended.[1]
-
Age: 6-8 weeks.
-
Sex: Female mice are often preferred to avoid fighting and androgen-related effects, unless studying a hormone-dependent cancer like prostate cancer.
Cell Lines:
-
Based on in vitro data for Sanggenol L, suitable cell lines could include those from prostate cancer (e.g., PC-3, DU145), melanoma (e.g., B16, SK-MEL-2), or ovarian cancer (e.g., A2780, SKOV-3).[2][3]
-
Cells should be cultured in their recommended media and confirmed to be free of mycoplasma.
Protocol for Subcutaneous Xenograft Establishment:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL. Keep on ice.
-
Anesthetize the mouse using isoflurane or a similar anesthetic.
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension into the flank.
-
Monitor animals for tumor growth. Tumors should be palpable within 1-2 weeks.
This compound Formulation and Administration
Formulation:
-
This compound should be dissolved in a vehicle appropriate for animal administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
The formulation should be prepared fresh daily and protected from light.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) can also be considered if oral bioavailability is anticipated.
-
Dosage: Based on studies of other flavonoids and a preliminary report on a compound abbreviated as "SA"[4], a starting dose range of 10-25 mg/kg could be explored. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Frequency: Daily administration is a common starting point.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
In Vivo Efficacy Monitoring and Endpoint Analysis
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
Body Weight and Clinical Observations:
-
Record the body weight of each animal every 2-3 days as an indicator of toxicity.
-
Perform daily clinical observations for signs of distress, such as changes in posture, activity, and grooming.
Study Endpoint:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize animals and excise tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for molecular analysis and another portion fixed in formalin for immunohistochemistry.
Biomarker Analysis:
-
Western Blot: Analyze protein expression in tumor lysates to assess the effect of this compound on target signaling pathways, such as the PI3K/Akt/mTOR pathway.[5] Key proteins to probe include total and phosphorylated Akt, mTOR, and downstream effectors.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the cellular effects of the compound.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound in Cancer Cells
Based on in vitro studies of Sanggenol L, a primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6]
Caption: Proposed mechanism of this compound via PI3K/Akt/mTOR inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound.
Caption: Workflow for a this compound in vivo xenograft study.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. Given the nascent stage of research on this specific compound, it is imperative that studies are designed with flexibility, incorporating pilot toxicity and efficacy assessments to determine optimal dosing and administration schedules. The extrapolation from Sanggenol L data offers a scientifically grounded starting point for investigating the anti-cancer potential of this compound in a whole-animal context. Meticulous execution of these protocols will be critical in generating the high-quality data needed to advance this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenol L Activates Caspase and Inhibits the NF-кB/JNK/ERK Signaling Pathway to Promote Apoptotic Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sanggenol A Yield from Natural Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Sanggenol A from its natural source, the root bark of Morus alba (White Mulberry). This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful extraction and purification of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a prenylated flavonoid found in the root bark of Morus alba. It has garnered significant interest in the scientific community for its potential therapeutic properties, including neuroprotective and anti-infective activities.[1]
Q2: What are the most common methods for extracting this compound?
Traditional methods for extracting flavonoids like this compound include maceration and Soxhlet extraction. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are gaining popularity due to their increased efficiency and reduced extraction times.
Q3: Which solvents are most effective for this compound extraction?
This compound is soluble in various organic solvents.[1] Studies on the extraction of flavonoids from Morus species suggest that polar solvents and their aqueous mixtures are effective. Commonly used solvents include ethanol, methanol, and acetone. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q4: How can I purify this compound from the crude extract?
Purification of this compound from the crude extract typically involves chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex LH-20 is a common initial step. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound.
Q5: What is the biosynthetic origin of this compound in Morus alba?
This compound, a prenylated flavonoid, is synthesized in Morus alba through the phenylpropanoid and flavonoid biosynthetic pathways. The flavonoid backbone is subsequently modified by the attachment of a prenyl group, a reaction catalyzed by prenyltransferase enzymes.[2][3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent selection.- Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).- Inefficient cell wall disruption.- Degradation of the target compound. | - Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).- Optimize extraction time, temperature, and the ratio of solvent to plant material. Response Surface Methodology (RSM) can be employed for systematic optimization.- Ensure the plant material is finely ground to increase the surface area for extraction.- For heat-sensitive compounds, consider non-thermal extraction methods or lower extraction temperatures. |
| Poor Separation During Liquid-Liquid Extraction | - Formation of an emulsion. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.- Centrifuge the mixture to help break the emulsion.- Filter the mixture through a bed of Celite or glass wool. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate mobile phase composition.- Overloading of the column.- Improper column packing. | - Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Use a gradient elution from a non-polar to a more polar solvent system.- Ensure the sample load does not exceed the column's capacity.- Pack the column carefully to avoid channeling and ensure a uniform stationary phase bed. |
| Compound Degradation During Processing | - Exposure to high temperatures, light, or extreme pH. | - Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporator under reduced pressure).- Protect the extracts and purified compounds from direct light by using amber-colored glassware or covering with aluminum foil.- Maintain a neutral pH during extraction and purification unless an acidic or basic environment is required for separation. |
| Difficulty Dissolving the Crude Extract | - The crude extract contains a complex mixture of compounds with varying polarities. | - this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Try dissolving the extract in a small amount of a strong solvent like DMSO and then diluting it with a solvent compatible with the next purification step.- Use sonication to aid in the dissolution of the extract. |
Data Presentation: Comparison of Extraction Solvents
The choice of solvent significantly influences the yield of flavonoids from Morus alba. The following table summarizes findings on the impact of different solvents on the extraction of total phenolic and flavonoid content from Morus species, which can serve as an indicator for optimizing this compound extraction.
| Solvent System | Plant Part | Extraction Method | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| 65% (v/v) Acetone | Fruits and Leaves | Maceration | Highest TPC | Highest TFC | [5] |
| 60% (v/v) Ethanol | Fruits and Leaves | Maceration | Moderate TPC | Moderate TFC | [5] |
| 70% (v/v) Methanol | Fruits and Leaves | Maceration | Lower TPC | Lower TFC | [5] |
| Water | Commercial Samples | Hot Water Extraction | Higher TPC than hydromethanolic extracts | Higher TFC than hydromethanolic extracts | [6] |
| Hydromethanolic | Commercial Samples | Maceration | Lower TPC than water extracts | Lower TFC than water extracts | [6] |
| 70% Aqueous Ethanol | Scutellaria baicalensis Hairy Roots | Maceration | Highest TPC and TFC | Highest TPC and TFC | [7] |
Note: The data presented is for total phenolic and flavonoid content, which is indicative but not a direct measure of this compound yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from Morus alba root bark using ultrasonication.
1. Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
-
Weigh 10 g of the powdered root bark and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v) to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
3. Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol.
-
Lyophilize the remaining aqueous portion to obtain the crude extract as a dry powder.
4. Storage:
-
Store the crude extract at -20°C in a desiccator to prevent degradation.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude extract.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in n-hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing n-hexane through it until the bed is stable.
2. Sample Loading:
-
Dissolve 1 g of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample-silica gel mixture onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL).
4. Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 366 nm).
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
5. Final Purification:
-
Concentrate the combined fractions containing this compound under reduced pressure.
-
For higher purity, the semi-purified fraction can be further subjected to preparative HPLC.
Visualizations
Biosynthesis of Prenylflavonoids
Caption: Simplified biosynthetic pathway of prenylflavonoids in Morus alba.
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
References
- 1. This compound | CAS:174423-30-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing HPLC Parameters for Sanggenol A Analysis
Welcome to our dedicated support center for the HPLC analysis of Sanggenol A. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound analysis?
A1: For a starting point, a reversed-phase HPLC method is recommended. Based on the analysis of structurally similar flavonoids, a C18 column is a suitable initial choice. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol is typically effective. Detection is commonly performed using a UV-Vis or DAD detector at a wavelength where this compound exhibits maximum absorbance, which should be determined by a UV scan.
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: To enhance peak resolution, you can modify several parameters.[1] Adjusting the gradient slope is a primary strategy; a shallower gradient provides more time for separation.[2][3] Experimenting with the organic solvent (switching between acetonitrile and methanol) can alter selectivity.[1] Additionally, modifying the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can change the ionization state of analytes and improve separation.[4] Finally, reducing the flow rate can also lead to better resolution, although it will increase the analysis time.[5]
Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors. One possibility is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, consider using a column with end-capping or adding a competing base to the mobile phase. Another cause can be column overload; try reducing the injection volume or the sample concentration.[6] Dead volume in the HPLC system can also contribute to peak tailing, so ensure all fittings and tubing are properly connected.
Q4: I am observing a drift in the retention time of this compound across multiple injections. What should I investigate?
A4: Retention time drift can indicate a few potential problems. Inconsistent mobile phase composition is a frequent cause, so ensure your solvents are well-mixed and degassed. Fluctuations in column temperature can also lead to shifts; using a column oven is highly recommended for stable retention times.[7] Column degradation over time can also be a factor. If the problem persists, consider flushing the column or replacing it.
Q5: What is the importance of method validation in this compound analysis?
A5: Method validation is crucial to ensure that your analytical method is reliable, reproducible, and accurate for its intended purpose.[8][9] Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). A validated method provides confidence in the quantitative data generated for this compound, which is essential for research, quality control, and regulatory submissions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | - Incorrect injection volume or sample concentration.- Detector issue (e.g., lamp off, incorrect wavelength).- Sample degradation. | - Verify injection volume and sample concentration.- Check detector settings and ensure the lamp is on.- Prepare fresh samples and standards. |
| Broad Peaks | - High injection volume.- Sample solvent incompatible with the mobile phase.- Column contamination or degradation. | - Reduce the injection volume.- Dissolve the sample in the initial mobile phase if possible.- Flush the column with a strong solvent or replace it. |
| Split Peaks | - Column void or channeling.- Partially blocked frit.- Co-elution with an interfering compound. | - Reverse-flush the column (if permissible by the manufacturer).- Replace the column inlet frit.- Optimize the mobile phase or gradient to improve separation. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase and prime the pump.- Use high-purity solvents and prepare fresh mobile phase.- Replace the detector lamp if necessary. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase. | - Systematically check for blockages by removing components from the flow path.- Filter the mobile phase and ensure buffer solubility. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the quantitative analysis of this compound. Optimization will likely be required for specific sample matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Extract this compound using a suitable solvent (e.g., methanol, ethanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 280 nm (or wavelength of maximum absorbance for this compound) |
3. Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of a pure standard.
-
Construct a calibration curve using a series of standard solutions of known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
References
- 1. Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Troubleshooting Sanggenol A instability in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanggenol A in cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: My this compound solution has changed color. Is it still viable?
Possible Cause: Flavonoids, the class of compounds this compound belongs to, can be susceptible to degradation, which may result in a color change of the solution. This degradation can be influenced by factors such as pH, light exposure, and temperature. Oxidation of the polyphenol structure is a common degradation pathway.
Troubleshooting Steps:
-
Visual Inspection: A distinct color change, for instance, from a pale yellow to a brownish hue, may indicate degradation of this compound.
-
Solvent Check: Ensure the solvent used for reconstitution is of high purity and appropriate for this compound (e.g., DMSO). Impurities in the solvent can accelerate degradation.
-
Storage Verification: Confirm that the this compound stock solution has been stored under the recommended conditions (see FAQ section for details).
-
Functional Assay: The most definitive way to assess the viability of your this compound solution is to perform a functional assay with a known positive control to see if the expected biological activity is still present.
-
Analytical Chemistry: If available, High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the this compound solution and detect the presence of degradation products.
Recommendation: If significant color change is observed, it is advisable to prepare a fresh stock solution of this compound to ensure the reliability and reproducibility of your experimental results.
Issue 2: I am observing unexpected cytotoxicity or a lack of expected biological effect.
Possible Cause: This could be due to several factors, including the degradation of this compound, issues with the final concentration in the cell culture medium, or problems with the cell culture itself.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Check for any visual signs of precipitation or color change in your this compound stock solution.
-
Ensure the stock solution was recently prepared and stored correctly.
-
-
Assess Final Concentration:
-
Recalculate the dilution of your stock solution to ensure the final concentration in the cell culture medium is accurate.
-
Be aware that some compounds can adsorb to plasticware, potentially lowering the effective concentration.
-
-
Evaluate this compound Stability in Media: this compound may not be stable in the cell culture medium over the entire duration of your experiment. Consider performing a time-course experiment to assess its stability (see Experimental Protocols section).
-
Cell Health and Culture Conditions:
-
Vehicle Control: Run a vehicle control (e.g., DMSO at the same final concentration used for this compound) to rule out any cytotoxic effects of the solvent.
Issue 3: I see a precipitate in my cell culture medium after adding this compound.
Possible Cause: This is likely due to the low aqueous solubility of this compound. When the stock solution (in an organic solvent like DMSO) is added to the aqueous cell culture medium, the compound may precipitate out if its solubility limit is exceeded.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed cell culture medium can sometimes help to keep the compound in solution.
-
Mixing Technique: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: Briefly sonicating the final solution in an ultrasonic bath may help to redissolve any precipitate.
-
Lower the Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound to a level below its solubility limit in the cell culture medium.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once reconstituted in a solvent such as DMSO, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
What is the best solvent to use for reconstituting this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, DMSO is the most commonly used solvent.
What are the known signaling pathways modulated by this compound?
This compound and its analogs have been reported to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Sanggenol L, a closely related compound, has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
-
NF-κB Signaling Pathway: This pathway plays a central role in the inflammatory response. This compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Water | Poorly soluble |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
-
Your cell culture medium (with and without serum)
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Incubator (set to your experimental conditions)
-
Microcentrifuge tubes
Methodology:
-
Prepare a standard curve for this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make a series of dilutions of the stock solution to create standards of known concentrations.
-
Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Prepare test samples:
-
Spike your cell culture medium (with and without serum) with this compound to the final concentration you use in your experiments.
-
Prepare several aliquots for each condition to be tested at different time points.
-
-
Incubate samples:
-
Place the aliquots in an incubator under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
-
Sample analysis at different time points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
If necessary, precipitate proteins from the medium (e.g., by adding an equal volume of cold acetonitrile) and centrifuge to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
-
Data analysis:
-
Determine the peak area of this compound in each sample.
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.
-
Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflow for this compound in Cell Culture.
References
Technical Support Center: Sanggenol A and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sanggenol A and its related compounds. The information is presented in a question-and-answer format to address common questions and potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets and mechanisms of action of Sanggenol compounds?
This compound and more extensively studied related compounds like Sanggenol L, are natural flavonoids derived from the root bark of Morus alba.[1][2] They are known to exert anti-cancer effects through several key mechanisms:
-
Induction of Apoptosis: Sanggenol L has been shown to induce both caspase-dependent and caspase-independent apoptosis in various cancer cell lines.[1][2] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved-PARP, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, particularly at the G2/M phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[1]
-
Inhibition of Pro-Survival Signaling Pathways: Sanggenols are known to inhibit key signaling pathways that promote cancer cell growth and survival, including the PI3K/Akt/mTOR and NF-κB pathways.[1][3][4]
Q2: Are there any known off-target effects or toxicity concerns with this compound?
Currently, specific off-target effects of this compound are not well-documented in publicly available literature. The majority of research has focused on its on-target anti-cancer activities.
However, one study on Sanggenol L demonstrated that it did not significantly affect the viability of normal HaCaT human epithelial keratinocyte cells, suggesting a degree of selectivity for cancer cells.[2] Despite this, researchers should remain aware that natural compounds can have broad biological activities. It is advisable to evaluate the effects of this compound on relevant non-cancerous cell lines in your experimental system to assess potential cytotoxicity.
Q3: What are the key signaling pathways affected by Sanggenol compounds?
Research, primarily on Sanggenol L, has identified several key signaling pathways that are modulated by this class of compounds. Understanding these can help in designing experiments and interpreting results.
-
PI3K/Akt/mTOR Pathway: Sanggenol L has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR, leading to decreased cell proliferation and survival.[1][3]
-
NF-κB Signaling: It can inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[4]
-
p53 Signaling: Sanggenol L can upregulate the tumor suppressor protein p53 and its downstream target p21, contributing to cell cycle arrest and apoptosis.[1]
-
Caspase Cascade: Both intrinsic and extrinsic apoptosis pathways are activated, involving caspases-3, -8, and -9.[1][2]
-
MAPK Pathway: Some studies indicate modulation of the JNK and ERK signaling pathways.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in experimental results | - Purity and stability of this compound.- Inconsistent treatment times.- Cell line heterogeneity. | - Ensure the use of high-purity this compound and prepare fresh stock solutions.- Optimize and strictly adhere to treatment duration.- Perform cell line authentication. |
| Unexpected cell death in control non-cancerous cells | - High concentration of this compound.- Off-target cytotoxicity. | - Perform a dose-response curve to determine the optimal concentration with minimal toxicity to control cells.- Use a lower, effective concentration or reduce treatment time. |
| No observable effect on the target cancer cell line | - Cell line resistance.- Insufficient concentration or treatment time. | - Screen a panel of cell lines to find a sensitive model.- Increase the concentration and/or duration of treatment based on dose-response studies. |
Quantitative Data Summary
Table 1: Effects of Sanggenol L on Protein Expression in Prostate Cancer Cells (RC-58T)
| Protein Family | Protein | Effect of Sanggenol L Treatment |
| Apoptosis Regulators | Procaspase-3, -8, -9, Bid, Bcl-2 | Downregulation[1] |
| PARP, Bax | Upregulation[1] | |
| Cell Cycle Regulators | CDK1/2, CDK4, CDK6, Cyclin D1, E, A, B1 | Downregulation[1] |
| p53, p21 | Upregulation[1] | |
| PI3K/Akt/mTOR Pathway | p-PI3K, p-Akt, p-mTOR | Downregulation[1] |
Key Experimental Protocols
1. Cell Viability Assay (SRB Assay)
-
Purpose: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with Tris base.
-
Measure the absorbance at 510 nm.[1]
-
2. Apoptosis Analysis (Annexin V/PI Staining)
-
Purpose: To quantify the percentage of apoptotic cells.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.[1]
-
3. Western Blot Analysis of Signaling Pathways
-
Purpose: To investigate the effect of this compound on the expression and phosphorylation of key proteins.
-
Methodology:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, PARP, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Visualizations
References
- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenol L Activates Caspase and Inhibits the NF-кB/JNK/ERK Signaling Pathway to Promote Apoptotic Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of Sanggenol A Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Sanggenol A isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenge lies in the structural similarity of this compound isomers. These isomers often have very close polarities and molecular weights, making them difficult to resolve using standard chromatographic techniques. Their separation is crucial as different isomers can exhibit varied biological activities.
Q2: Which chromatographic techniques are most effective for separating flavonoid isomers like this compound?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Counter-Current Chromatography (CCC) are two of the most powerful techniques for separating flavonoid isomers.[1][2] Prep-HPLC offers high resolution, while CCC, a liquid-liquid partition method, avoids irreversible sample adsorption onto a solid support, which can be an issue with silica-based columns.[1]
Q3: Are there any newer techniques that show promise for this type of separation?
A3: Yes, advanced techniques such as High-Performance Counter-Current Chromatography (HPCCC) are emerging as highly efficient methods. HPCCC combines the principles of CCC with higher rotational speeds, leading to faster separation times without compromising resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | Inappropriate mobile phase composition. | Optimize the mobile phase by systematically varying the solvent ratios. Consider using a combination of solvents with different polarities. For complex mixtures, a gradient elution may provide better resolution than an isocratic method.[3][4][5] |
| Incorrect column selection. | For chiral isomers, a chiral stationary phase (CSP) is essential. For non-chiral isomers, a high-resolution reversed-phase column (e.g., C18 or C8) with a small particle size is recommended. | |
| Column overloading. | Reduce the sample load. Overloading can lead to peak broadening and co-elution of closely related compounds. | |
| Peak tailing or fronting | Incompatible sample solvent. | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, use the smallest volume necessary. |
| Interactions with active sites on the silica packing. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask active sites. | |
| Column degradation. | Flush the column with a strong solvent or, if necessary, replace it. | |
| Low recovery of this compound | Irreversible adsorption to the stationary phase. | If using a silica-based column, consider switching to a polymer-based column or using Counter-Current Chromatography (CCC) which does not have a solid support. |
| Degradation on the column. | Test the stability of this compound on the stationary phase by performing a 2D TLC. If degradation is observed, consider using a less acidic or basic mobile phase or a different stationary phase.[6] | |
| High backpressure | Clogged frit or column. | Filter all samples and mobile phases before use. If pressure remains high, back-flush the column or replace the inlet frit. |
| Inappropriate solvent viscosity. | Optimize the mobile phase to reduce viscosity. For example, replacing methanol with acetonitrile can lower backpressure. |
Counter-Current Chromatography (CCC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomers | Unsuitable two-phase solvent system. | The selection of the solvent system is critical. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0. Systematically screen different solvent systems to find the optimal K value. |
| Emulsion formation. | Adjust the composition of the solvent system to reduce emulsion formation. Adding a small amount of an anti-emulsifying agent may also help. | |
| Low stationary phase retention | High mobile phase flow rate. | Decrease the flow rate to improve stationary phase retention. |
| Inappropriate solvent system. | A solvent system with a short settling time in a test tube is indicative of better phase separation and higher stationary phase retention. | |
| Long separation times | High K value of the target compounds. | Modify the solvent system to lower the K value and reduce the elution time. |
| Low mobile phase flow rate. | Increase the flow rate, but monitor the effect on resolution and stationary phase retention. |
Experimental Protocols
General Protocol for Preparative HPLC Separation of this compound Isomers
This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomeric mixture and available instrumentation.
-
Sample Preparation:
-
Dissolve the crude extract containing this compound isomers in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: High-resolution reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% formic acid.
-
Initial Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run time. A typical starting point could be 30-70% B over 40 minutes.
-
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., 254 nm or a specific wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: Dependent on the column size and sample concentration. Start with a small injection to assess the separation before scaling up.
-
-
Fraction Collection:
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by analytical HPLC to determine the purity of the separated isomers.
-
-
Post-Purification:
-
Combine the pure fractions containing the same isomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the purified isomers under high vacuum.
-
General Protocol for Counter-Current Chromatography (CCC) Separation of Flavonoid Isomers
This protocol outlines the general steps for separating flavonoid isomers using CCC.
-
Solvent System Selection:
-
Select a two-phase solvent system based on the polarity of the this compound isomers. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios.
-
Determine the partition coefficient (K) of the isomers in the selected system to ensure it is within the optimal range (0.5-2.0).
-
-
CCC Instrument Preparation:
-
Fill the CCC column with the stationary phase.
-
Set the desired rotational speed.
-
-
Sample Injection:
-
Dissolve the sample in a small volume of the mobile phase or a mixture of both phases.
-
Inject the sample into the column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase through the column at a constant flow rate.
-
Collect fractions continuously using a fraction collector.
-
-
Analysis and Recovery:
-
Analyze the fractions by analytical HPLC or TLC to identify the fractions containing the purified isomers.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compounds.
-
Data Presentation
Table 1: Comparison of Preparative HPLC and Counter-Current Chromatography for Flavonoid Isomer Separation
| Feature | Preparative HPLC | Counter-Current Chromatography (CCC) |
| Principle | Liquid-solid adsorption/partition | Liquid-liquid partition |
| Stationary Phase | Solid (e.g., silica, polymer) | Liquid |
| Resolution | High to very high | Moderate to high |
| Sample Loading | Lower | Higher |
| Solvent Consumption | Generally higher | Can be lower, and solvents can be recycled |
| Risk of Sample Degradation | Higher due to interaction with solid support | Lower, as there is no solid support |
| Speed | Can be faster for simple separations | Can be slower, but amenable to automation |
| Cost | High initial instrument cost, column replacement | Lower initial instrument cost, no column replacement |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Potential signaling pathways affected by this compound isomers.
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
Addressing batch-to-batch variability of Sanggenol A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sanggenol A extracts. Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a bioactive flavonoid compound. It is primarily isolated from the root bark of Morus alba L., commonly known as white mulberry.[1][2] Different parts of the Morus alba plant contain varying concentrations of related bioactive compounds, which can contribute to the complexity of the extract.[3]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common issue stemming from several factors:
-
Raw Material Source: The chemical composition of the Morus alba root bark can be influenced by geographic location, climate, harvest time, and storage conditions.[4]
-
Plant Part Used: Different parts of the mulberry plant (root bark, twigs, leaves, fruit) contain significantly different concentrations of bioactive compounds. For example, compounds structurally related to Sanggenols, like morusin and kuwanon G, are found in much higher concentrations in the root bark compared to other parts of the plant.[3]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and parameters such as solvent type, temperature, and time can dramatically affect the yield and purity of this compound.[5][6]
-
Processing and Handling: Post-extraction processing, such as drying and storage of the extract, can also introduce variability.
Q3: How does this compound exert its biological effects?
This compound and related compounds have been shown to exhibit anticancer activity by modulating key cellular signaling pathways. One of the primary pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival.[1] Sanggenol compounds can inhibit this pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Q4: What are the recommended methods for quantifying this compound in an extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound.[3] This technique allows for the separation and quantification of individual components within a complex extract, providing a chemical fingerprint and precise concentration of the target compound.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Problem: The final yield of this compound in your extract is consistently lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Plant Material | Verify that you are using the root bark of Morus alba L., as it contains the highest concentration of this compound and related flavonoids.[3] |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is critical. For flavonoids like this compound, a mixture of ethanol or methanol and water is often effective.[5][7] Experiment with different solvent ratios (e.g., 60-80% ethanol in water) to find the optimal polarity for your material. |
| Inefficient Extraction Method | Conventional methods like maceration may not be as efficient as modern techniques. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time.[6] |
| Insufficient Extraction Time or Temperature | Extraction is a time and temperature-dependent process. Systematically test different extraction times (e.g., 60-240 minutes) and temperatures (e.g., 35-65°C) to optimize the yield without degrading the compound.[5] |
Issue 2: High Variability in Bioassay Results
Problem: You observe significant differences in the biological activity of different extract batches, even when the total extract weight is the same.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | The concentration of the active compound, this compound, is likely varying between batches. It is crucial to quantify the concentration of this compound in each batch using a validated HPLC method and normalize your bioassays based on the concentration of the active compound, not the total extract weight. |
| Presence of Interfering Compounds | Natural extracts contain a multitude of compounds. Some may have synergistic or antagonistic effects. Use HPLC fingerprinting to compare the chemical profiles of your batches. Significant differences in the profiles may explain the variability in bioactivity. |
| Degradation of Active Compound | This compound may degrade if not stored properly. Store extracts in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Data Presentation: Variability of Bioactive Compounds in Morus alba L.
The following table summarizes the quantitative data on the concentration of key bioactive marker compounds in different parts of the Morus alba L. plant. This data highlights the importance of using the correct plant part to minimize variability.
| Marker Compound | Root Bark (mg/g) | Twigs (mg/g) | Fruits (mg/g) | Leaves (mg/g) |
| Mulberroside A | 100.19 ± 63.62 | 44.55 ± 34.61 | - | - |
| Kuwanon G | 24.05 ± 23.17 | 3.86 ± 2.54 | - | - |
| Morusin | 10.98 ± 10.49 | 2.63 ± 1.97 | 0.11 ± 0.10 | - |
| Oxyresveratrol | 2.11 ± 1.34 | 1.94 ± 1.13 | 0.04 ± 0.02 | 0.44 ± 0.28 |
| Rutin | - | - | 0.35 ± 0.12 | 1.83 ± 0.82 |
| Isoquercitrin | - | - | 0.22 ± 0.10 | 2.05 ± 1.09 |
Data adapted from a study on the quantitative comparison of marker compounds in Morus alba L.[3] Note: this compound is structurally related to Kuwanon G and Morusin.
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline. Optimization may be required.
-
Preparation of Plant Material:
-
Obtain authenticated dried root bark of Morus alba L.
-
Grind the root bark into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at 40-50°C to a constant weight to remove moisture.
-
-
Extraction:
-
Accurately weigh 10 g of the dried powder and place it in a 500 mL flask.
-
Add 200 mL of 70% ethanol (ethanol:water, 70:30 v/v). This corresponds to a solid-to-liquid ratio of 1:20 g/mL.
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.
-
Dry the resulting crude extract in a vacuum oven at 60°C to yield a solid powder.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at 4°C.
-
Protocol: Quantification of this compound by HPLC
This protocol provides a starting point for developing a validated HPLC method.
-
Preparation of Standard and Sample Solutions:
-
Standard: Accurately weigh 1 mg of purified this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for the calibration curve.
-
Sample: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 20% A
-
5-35 min: 20% to 80% A
-
35-40 min: 80% A
-
40-45 min: 80% to 20% A
-
45-50 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Logical Workflow for Addressing Batch-to-Batch Variability
Caption: Troubleshooting workflow for variability.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound
Caption: this compound inhibits the PI3K/Akt pathway.
References
- 1. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. Application of Response Surface Methodology (RSM) for the Optimization of Ultrasound-Assisted Extraction (UAE) of Moringa oleifera: Extraction Yield, Content of Bioactive Compounds, and Biological Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Improving the signal-to-noise ratio in Sanggenol A analytical detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in the analytical detection of Sanggenol A.
Frequently Asked Questions (FAQs)
Q1: What is the Signal-to-Noise Ratio (S/N) and why is it critical in this compound analysis?
The Signal-to-Noise Ratio (S/N) is a measure that compares the level of the desired signal (the chromatographic peak of this compound) to the level of background noise.[1][2] It is a critical parameter for determining the sensitivity of an analytical method.[3] A higher S/N ratio indicates a clearer signal that is more easily distinguished from the random fluctuations of the baseline, leading to more accurate and precise quantification, especially at low concentrations.[4]
Q2: What are the generally accepted S/N ratios for the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
According to the International Council for Harmonisation (ICH) guidelines, the Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. A commonly accepted S/N ratio for LOD is 3:1.[5][6] The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. The typical S/N ratio for LOQ is 10:1.[5] However, for complex samples, target S/N values of 10:1 for LOD and 20:1 for LOQ may be more realistic.[5]
Q3: What are the most common causes of a low S/N ratio in HPLC analysis?
A low S/N ratio can be caused by either a weak signal or high baseline noise. Common causes include:
-
High Noise: Impure mobile phase solvents, dissolved gas in the mobile phase, detector lamp deterioration, contaminated flow cell, system leaks, or unstable column temperature.[3][7][8]
-
Low Signal: Low concentration of this compound in the sample, insufficient injection volume, incorrect detection wavelength, or excessive peak broadening due to a non-optimized method or system dead volume.[1][7]
Q4: I am analyzing this compound from a plant extract and experiencing a poor S/N ratio. What is the likely cause?
When analyzing samples from a complex matrix like a plant extract (Cortex Mori), a phenomenon known as the matrix effect is a common cause of poor S/N.[9] Co-eluting endogenous compounds from the matrix can interfere with the analyte at the detector, particularly in mass spectrometry, causing ion suppression or enhancement that degrades the signal.[10][11] Insufficient sample cleanup is the primary reason for significant matrix effects.
Troubleshooting Guide
Problem 1: High and Unstable Baseline Noise
Question: My chromatogram shows a very noisy or drifting baseline, which is compromising the detection of my this compound peak. What steps should I take to resolve this?
Answer: High baseline noise is a common issue that can often be resolved by systematically checking your HPLC system and consumables.
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Ensure all mobile phase solvents and additives are of high purity (HPLC or MS-grade).[3]
-
Prepare fresh mobile phase daily to prevent microbial growth in aqueous buffers.
-
Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases.[7]
-
If running a gradient, ensure the solvents are mixing correctly and that contaminants are not being introduced from one of the solvent reservoirs.[7]
-
-
HPLC System & Detector:
-
Pump: Check for pressure fluctuations, which may indicate air bubbles in the pump head or faulty check valves. Purge the pump to remove any trapped air.[12]
-
Leaks: Inspect all fittings and connections for leaks, as this can cause pressure instability and noise.[8][12]
-
Detector: Check the detector lamp's usage hours and replace it if it's near the end of its lifespan. Ensure the flow cell is clean; flush with an appropriate strong solvent if contamination is suspected.[7]
-
-
Column & Temperature:
-
Ensure the column is properly conditioned and has not been contaminated.
-
Use a column oven to maintain a stable temperature, as fluctuations can cause the baseline to drift.[8]
-
Problem 2: Small Peak Height (Low Signal Intensity)
Question: The peak for this compound is very small and difficult to distinguish from the noise. How can I increase its intensity?
Answer: Increasing the signal component of the S/N ratio involves optimizing sample concentration, injection, and detection parameters.
Troubleshooting Steps:
-
Sample & Injection:
-
Increase the concentration of this compound by adjusting the sample preparation protocol or using a larger amount of starting material.
-
Increase the injection volume. Be cautious not to overload the column, which can lead to peak distortion.[1]
-
Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent on-column precipitation.[12]
-
-
Chromatographic Conditions:
-
Column Dimensions: Switch to a column with a smaller internal diameter (e.g., 4.6 mm to 2.1 mm). This reduces radial dilution and increases peak height, but requires adjusting the flow rate accordingly.[1][3]
-
Column Efficiency: Use a column with smaller particles or one packed with superficially porous (core-shell) particles. This increases efficiency, resulting in narrower, taller peaks.[1][3]
-
Gradient: For gradient methods, a steeper gradient can help to narrow the peak width, thereby increasing its height.[7]
-
-
Detector Settings:
-
Wavelength: Ensure the UV detector is set to the maximum absorbance wavelength (λmax) for this compound. If the λmax is unknown, use a diode array detector (DAD) to determine it from the peak's UV spectrum.
-
Data Acquisition: Decrease the detector's time constant (or response time). A lower time constant reduces electronic filtering, which can be beneficial for sharp peaks, but may increase noise. Finding the right balance is key.[4][5]
-
Quantitative Data Summary
The following tables provide a quick reference for key analytical parameters and troubleshooting.
Table 1: HPLC-UV Method Parameters and Expected Performance
| Parameter | Typical Value/Range | Implication for S/N Ratio |
|---|---|---|
| Limit of Detection (LOD) | S/N ≥ 3:1 | The minimum level at which the this compound peak can be reliably distinguished from noise.[5] |
| Limit of Quantification (LOQ) | S/N ≥ 10:1 | The minimum level for accurate and precise measurement of this compound.[5] |
| Injection Volume | 5 - 20 µL | Larger volumes increase signal but risk peak distortion if the injection solvent is stronger than the mobile phase.[1] |
| Column Efficiency (Plates) | > 10,000 | Higher efficiency leads to narrower, taller peaks, directly improving the signal.[7] |
| Detector Time Constant | 0.1 - 2.0 s | A larger time constant smooths the baseline (reduces noise) but can also slightly reduce the signal height for narrow peaks.[5] |
Table 2: Troubleshooting Quick Reference
| Observed Problem | Potential Cause | Recommended Solution(s) |
|---|---|---|
| High Baseline Noise | Contaminated mobile phase | Use fresh, high-purity solvents; filter aqueous buffers.[3] |
| Air bubbles in the system | Degas mobile phase; purge the pump.[7][12] | |
| Failing detector lamp | Check lamp hours and replace if necessary.[7] | |
| Low Peak Signal | Sub-optimal wavelength | Determine λmax of this compound and set the detector accordingly.[7] |
| Excessive peak dilution | Use a narrower internal diameter column.[1][3] | |
| Low column efficiency | Switch to a column with smaller particles or core-shell technology.[3] |
| Poor S/N in Matrix | Matrix effect (ion suppression/enhancement) | Improve sample cleanup (e.g., use SPE); use a stable isotope-labeled internal standard.[9][10] |
Experimental Protocols & Visual Guides
Protocol 1: Solid-Phase Extraction (SPE) for Cortex Mori Extract
This protocol provides a general method for cleaning up a crude plant extract to reduce matrix effects prior to HPLC analysis.
Objective: To isolate flavonoids, including this compound, from a crude methanolic extract of Cortex Mori and remove interfering compounds.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Crude methanolic extract of Cortex Mori, dried and reconstituted in 10% methanol.
-
Methanol (HPLC grade)
-
Deionized Water
-
SPE Vacuum Manifold
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to equilibrate the phase. Follow with 5 mL of 10% methanol.
-
Loading: Load 1-2 mL of the reconstituted plant extract onto the cartridge. Apply a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Pass 5 mL of 10% methanol through the cartridge to wash away highly polar, interfering compounds.
-
Elution: Elute this compound and other flavonoids using 5 mL of 90% methanol. Collect the eluate.
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Diagrams and Workflows
Caption: General workflow for this compound analysis from plant matrix.
Caption: Decision tree for troubleshooting a low S/N ratio.
Caption: Conceptual diagram of the matrix effect in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Efficacy of Sanggenol A Through Structural Modification
Welcome to the technical support center for researchers engaged in the development and evaluation of Sanggenol A and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research in modifying the this compound structure for improved therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated several significant biological activities. Notably, it exhibits neuroprotective effects against glutamate-induced cell death in HT22 cells.[1] It also functions as a dual-acting anti-infective agent by inhibiting both influenza A viral and pneumococcal neuraminidase (NA).[1]
Q2: What is the rationale for modifying the structure of this compound?
A2: While this compound shows promising biological activities, structural modifications can potentially enhance its efficacy, selectivity, and pharmacokinetic properties.[2] Key goals for modification include increasing potency (lower IC50 values), improving selectivity for specific targets to reduce off-target effects, and enhancing metabolic stability and bioavailability for in vivo applications.[2][3]
Q3: What are some potential strategies for modifying the this compound structure?
A3: Based on structure-activity relationship (SAR) studies of other flavonoids, several modification strategies can be proposed for this compound.[3][4] These include:
-
Modification of Prenyl Groups: Altering the length or saturation of the prenyl chains can influence lipophilicity and binding affinity to target proteins.
-
Hydroxyl Group Derivatization: Esterification or etherification of the phenolic hydroxyl groups can affect solubility and metabolic stability.[5][6]
-
Aromatic Ring Substitution: Introducing different functional groups onto the aromatic rings can modulate electronic properties and create new interaction points with target enzymes or receptors.[7]
-
Synthesis of Glycoconjugates: Attaching sugar moieties can improve water solubility and alter pharmacokinetic profiles.[8]
Q4: How does the degree of prenylation affect the biological activity of this compound-related compounds?
A4: Studies on congeners of this compound have indicated a correlation between the degree of prenylation and biological activity, particularly in the context of neuraminidase inhibition.[1] Generally, an increased number of prenyl groups can enhance inhibitory activity, likely due to increased interaction with the enzyme's active site.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and biological evaluation of this compound derivatives.
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield during derivatization. | Incomplete reaction due to steric hindrance from prenyl groups. | Optimize reaction conditions (temperature, catalyst, reaction time). Consider using more reactive reagents or protecting/deprotecting strategies for hydroxyl groups. |
| Degradation of the flavonoid scaffold under harsh reaction conditions. | Employ milder reaction conditions. Use inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in purifying the final product. | Co-elution of starting material and product during chromatography. | Utilize a different stationary phase or solvent system for column chromatography. Consider preparative HPLC for challenging separations. |
| Product instability on silica gel. | Use a neutral or deactivated silica gel. Alternatively, employ other purification techniques like crystallization or size-exclusion chromatography. |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. [1][9] | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity. | |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the culture medium. Use a solvent control (e.g., DMSO) and ensure the final solvent concentration is non-toxic to the cells. | |
| Low signal-to-noise ratio in fluorescence-based assays. [10] | Autofluorescence from the compound or cell culture medium. | Run a control with the compound alone to measure its intrinsic fluorescence. Use phenol red-free medium during the assay. |
| Insufficient incubation time with the fluorescent probe. | Optimize the incubation time for the specific probe and cell line being used. | |
| Difficulty interpreting apoptosis assay results. [11][12] | Distinguishing between apoptosis and necrosis. | Use a dual-staining method, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11] |
| Transient nature of apoptotic events. | Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparative framework for newly synthesized analogs.
Table 1: Neuroprotective and Anti-Infective Activity of this compound
| Activity | Assay | Cell Line/Enzyme | EC50/IC50 | Reference |
| Neuroprotection | Glutamate-induced cell death | HT22 cells | 34.03 ± 7.71 µM | [1] |
| Antiviral | Influenza A Neuraminidase Inhibition | In vitro enzyme assay | Data not specified | [1] |
| Antibacterial | Pneumococcal Neuraminidase Inhibition | In vitro enzyme assay | Data not specified | [1] |
Table 2: Anticancer Activity of Sanggenol L (a related compound)
| Activity | Cell Line | Assay | Concentration/Effect | Reference |
| Cytotoxicity | Ovarian Cancer (A2780, SKOV-3, OVCAR-3) | Cell Viability Assay | Concentration-dependent cytotoxicity | [12] |
| Prostate Cancer (DU145, LNCaP, PC-3, RC-58T/h/SA#4) | SRB Assay | Significant reduction in cell viability at 10, 20, and 30 µM | [10][13] | |
| Melanoma (B16, SK-MEL-2, SK-MEL-28) | Cell Growth Assay | Significant inhibition of cell growth | [11] |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is adapted for screening this compound analogs against influenza neuraminidase.
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.
-
Enzyme Solution: Dilute influenza A neuraminidase in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) in DMSO and dilute in assay buffer.
-
Test Compounds: Prepare a dilution series of this compound analogs in DMSO.
-
-
Assay Procedure:
-
Add 20 µL of the test compound solution to the wells of a black 96-well microplate.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the MUNANA substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (Excitation: 365 nm, Emission: 450 nm).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to assess the induction of apoptosis in cancer cells treated with this compound derivatives.[11][14]
-
Cell Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect the cell culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Proposed Signaling Pathway for Sanggenol L-Induced Apoptosis
Caption: PI3K/Akt/mTOR and intrinsic apoptosis pathways modulated by Sanggenol L.
General Workflow for Synthesis and Evaluation of this compound Analogs
Caption: Workflow for the development of novel this compound derivatives.
Logical Relationship for Troubleshooting Cell Viability Assays
Caption: Decision tree for troubleshooting cell viability assay variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Apoptosis detection assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Sanggenol A and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Sanggenol A, a prenylated flavonoid isolated from the root bark of Morus alba, against other well-known flavonoids: quercetin, apigenin, and genistein. This analysis is based on experimental data from various independent studies, offering insights into their relative potencies and mechanisms of action in cancer cell lines.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, quercetin, apigenin, and genistein in various human prostate cancer cell lines. It is important to note that these values are compiled from different studies and were not determined in a single head-to-head experiment. Therefore, direct comparisons should be made with caution, considering potential variations in experimental conditions.
| Flavonoid | Cell Line | IC50 (µM) | Assay | Reference |
| This compound | DU145 | ~30 | SRB | [1][2] |
| LNCaP | ~20 | SRB | [1][2] | |
| RC-58T | ~15 | SRB | [1][2] | |
| PC-3 | ~30 | SRB | [1][2] | |
| Quercetin | PC-3 | 20 | MTT | [3] |
| LNCaP | 10 | MTT | [3] | |
| DU-145 | Not explicitly stated, but showed dose-dependent decrease in viability | MTT | [4] | |
| Apigenin | 22Rv1 | ~20 (at 48h) | MTT | [5] |
| PC-3 | Showed G2/M arrest, IC50 not specified | Flow Cytometry | [6] | |
| Genistein | DU145 | 198.1 (at 48h) | MTT | [7] |
| PC3 | 480 (at 24h) | MTT | [8] | |
| LNCaP | 30 | MTT | [9] |
Note: The IC50 values are approximate and depend on the specific experimental conditions, such as incubation time and cell density.
Experimental Protocols
The data presented in this guide were primarily generated using two common colorimetric assays for cytotoxicity: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test flavonoid (e.g., this compound) for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 510-540 nm using a microplate reader. The cell viability is proportional to the absorbance.
MTT Assay Protocol
The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Cell Seeding: Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are incubated with different concentrations of the flavonoid for the desired duration.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.
-
Absorbance Reading: The absorbance of the colored solution is measured at a wavelength of around 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these flavonoids are mediated through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death) and cell cycle arrest.
This compound Signaling Pathway
This compound has been shown to induce apoptosis and cell cycle arrest in prostate cancer cells through the activation of the p53 tumor suppressor protein and the suppression of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth.
Caption: this compound-induced cytotoxicity pathway.
Comparative Flavonoid Cytotoxicity Workflow
The general workflow for assessing and comparing the cytotoxicity of flavonoids involves several key steps, from initial cell culture to data analysis.
Caption: Experimental workflow for comparing flavonoid cytotoxicity.
General Apoptotic Pathways of Flavonoids
Many flavonoids, including quercetin, apigenin, and genistein, induce apoptosis through the modulation of key regulatory proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: General mechanisms of flavonoid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin can be a more reliable treatment for metastatic prostate cancer than the localized disease: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin inhibits prostate cancer by attenuating cell survival and inhibiting anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Soy Isoflavone on Prostate Cancer Cell Apoptosis Through Inhibition of STAT3, ERK, and AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of genistein-topotecan combination in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Sanggenol A's Anti-Cancer Activity: A Comparative Guide
While Sanggenol A, a natural flavonoid isolated from the root bark of Morus alba, has been identified as a component of this traditional medicinal plant, a comprehensive analysis of its specific anti-cancer activities across different cell lines is currently limited in publicly available scientific literature. Extensive research has focused more prominently on other compounds from Morus alba, such as Sanggenol L, Sanggenon C, and Morusin, detailing their cytotoxic and apoptotic effects against various cancers.
This guide aims to synthesize the available information on this compound and provide a comparative context with its more extensively studied counterparts from the same plant source. Due to the scarcity of specific quantitative data for this compound, this report will also highlight the anti-cancer properties of other flavonoids from Morus alba to offer a broader perspective on the therapeutic potential of compounds derived from this plant.
Comparative Cytotoxicity of Morus alba Flavonoids
For instance, Morusin has shown potent activity against various cancer cell lines. In human cervical cancer stem cells, morusin induced DNA fragmentation at concentrations of 1.0, 2.0, and 4.0 µM after a 48-hour treatment[1]. Furthermore, the IC50 value for morusin in the MCF-7 breast cancer cell line was determined to be 3.4 µM after 24 hours of exposure[1]. Similarly, Sanggenon C has been shown to inhibit the proliferation of colon cancer cells, including LoVo, HT-29, and SW480, in a dose-dependent manner with concentrations ranging from 5 to 80 µM[2][3].
Extracts from Morus alba have also demonstrated significant cytotoxicity. A methanol extract of Morus alba induced cytotoxicity in human colon cancer (HCT-15) cells with an IC50 of 13.8 μg/ml and in breast cancer (MCF-7) cells with an IC50 of 9.2 μg/ml[4]. Another study on ripe mulberry fruit extracts showed potent cytotoxicity against lung adenocarcinoma cells (A549) with an IC50 of 18.4 ± 3.01 µg/ml[5].
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the anti-cancer activity of natural compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-negative cells are live cells.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the effect on signaling pathways.
-
Protein Extraction: After treatment with the test compound, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins in the PI3K/Akt or NF-κB pathways) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Implicated in the Anti-Cancer Activity of Morus alba Flavonoids
While the specific signaling pathways affected by this compound remain to be elucidated, research on other flavonoids from Morus alba provides insights into potential mechanisms.
Morusin has been shown to exert its anti-cancer effects through various signaling pathways, including the inhibition of the PI3K/Akt pathway and the suppression of STAT3 signaling[6][7]. It also induces apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and survivin[7].
Sanggenon C induces apoptosis in colon cancer cells by increasing the generation of reactive oxygen species (ROS), inhibiting nitric oxide production, and activating the mitochondrial apoptosis pathway[2][3].
The diagram below illustrates a generalized experimental workflow for assessing the anti-cancer activity of a compound like this compound.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
The following diagram illustrates a simplified overview of a common signaling pathway, the PI3K/Akt pathway, which is often dysregulated in cancer and is a target of many natural anti-cancer compounds.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant rich Morus alba leaf extract induces apoptosis in human colon and breast cancer cells by the downregulation of nitric oxide produced by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the therapeutic and anti-tumor properties of morusin: a review of recent advances [frontiersin.org]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of Sanggenol A and Sanggenol L Bioactivity
This compound and Sanggenol L, both prenylated flavonoids isolated from the root bark of Morus alba (white mulberry), have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a detailed comparative analysis of their bioactivities, supported by experimental data, to aid researchers and professionals in the fields of pharmacology and drug development.
Comparative Bioactivity Data
The following table summarizes the key bioactive properties of this compound and Sanggenol L based on available experimental evidence.
| Bioactivity Category | This compound | Sanggenol L |
| Anticancer Activity | Limited data available. | Potent activity against various cancer cell lines including prostate, ovarian, melanoma, and colorectal cancer[1][2][3][4][5]. |
| Induces apoptosis via caspase-dependent and -independent pathways[4][6][7]. | ||
| Inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways[1][5][6][8]. | ||
| Suppresses cell cycle progression[6]. | ||
| Anti-inflammatory Activity | Not extensively reported. | Demonstrates anti-inflammatory and anti-arthritic effects[9]. |
| Suppresses the PI3K/Akt signaling pathway to reduce inflammation[9]. | ||
| Neuroprotective Activity | Exhibits neuroprotective effects against glutamate-induced cell death in HT22 cells (EC50: 34.03 ± 7.71 µM)[10]. | Reported to have neuroprotective effects[3]. |
| Antiviral/Antibacterial Activity | Inhibits influenza A viral and pneumococcal neuraminidase[10][11]. | Not a primary reported activity. |
| Hepatoprotective Activity | Shows hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells[10][11]. | Reported to have hepatoprotective effects[2]. |
| Other Bioactivities | Acts as a dual inhibitor of intestinal microbial nitrification reductases and an effective inhibitor of intestinal bacterial β-glucuronidase[12]. |
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of this compound and Sanggenol L are attributed to their interactions with different cellular signaling pathways.
Sanggenol L: Targeting Cancer Cell Survival and Inflammation
Sanggenol L primarily exerts its potent anticancer and anti-inflammatory effects through the modulation of key signaling cascades involved in cell survival, proliferation, and inflammation.
Caption: Signaling pathway of Sanggenol L.
This compound: A Multi-target Inhibitor
The mechanism of action for this compound, as currently understood, revolves around its ability to inhibit specific enzymes, leading to its neuroprotective and anti-infective properties.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are representative methodologies for key experiments cited in the analysis of this compound and Sanggenol L bioactivities.
Cell Viability and Cytotoxicity Assay (MTT/SRB Assay)
This protocol is fundamental for assessing the cytotoxic effects of this compound and L on various cell lines.
Caption: Workflow for cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., prostate cancer cells, melanoma cells) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Sanggenol L (e.g., 10, 20, 30 µM) or this compound for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
SRB (Sulforhodamine B) Staining:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with distilled water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 10 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
-
Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of Sanggenol L on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt/mTOR.
Detailed Steps:
-
Cell Lysis: Treat cells with Sanggenol L for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PI3K, phospho-Akt, phospho-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Neuraminidase Inhibition Assay
This assay is used to evaluate the inhibitory effect of this compound on viral and bacterial neuraminidase.
Detailed Steps:
-
Enzyme Reaction: Prepare a reaction mixture containing neuraminidase enzyme, a fluorescent substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid), and various concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound.
This comparative guide highlights the distinct and promising therapeutic potentials of this compound and Sanggenol L. While Sanggenol L shows significant promise as an anticancer and anti-inflammatory agent by targeting well-defined signaling pathways, this compound presents a unique profile as a multi-target inhibitor with potential applications in neuroprotection and infectious diseases. Further research is warranted to fully elucidate their mechanisms of action and to explore their clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sanggenol L | TargetMol [targetmol.com]
- 4. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenol L Activates Caspase and Inhibits the NF-кB/JNK/ERK Signaling Pathway to Promote Apoptotic Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. This compound | CAS:174423-30-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound | Antifection | Influenza Virus | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Sanggenol A's Mechanism of Action
This guide provides a comparative analysis of the mechanism of action of Sanggenol A, a flavonoid derived from the root bark of Morus alba. The guide is intended for researchers, scientists, and drug development professionals, offering a cross-validation of its therapeutic activities against relevant alternatives, supported by experimental data and detailed protocols. While research on this compound is emerging, this guide also draws comparisons with the more extensively studied and structurally similar compound, Sanggenol L, to illuminate potential, yet-to-be-explored, mechanisms.
Section 1: Primary Mechanism of this compound - Dual Neuraminidase Inhibition
This compound has been identified as a dual-acting anti-infective agent through its inhibition of both influenza A viral and pneumococcal neuraminidase[1]. This action is critical for preventing the release of new viral particles from infected cells and reducing bacterial proliferation, respectively. Additionally, this compound has demonstrated neuroprotective activity against glutamate-induced cell death and hepatoprotective effects against oxidative stress[1].
Comparative Performance Data
The following table summarizes the effective concentrations of this compound in various therapeutic contexts. For comparison, data for Oseltamivir, a standard neuraminidase inhibitor, is included.
| Compound | Target/Assay | Cell Line | Key Parameter | Value | Reference |
| This compound | Neuroprotection (Glutamate-induced cell death) | HT22 | EC50 | 34.03 ± 7.71 μM | [1] |
| This compound | Hepatoprotection (t-BHP-induced oxidative stress) | HepG2 | - | Protective Effect Observed | [1] |
| This compound | Influenza A Viral & Pneumococcal Neuraminidase | - | - | Inhibitory Activity Confirmed | [1] |
| Oseltamivir | Influenza Neuraminidase (H1N1) | - | IC50 | 0.46 - 2.9 nM | N/A |
Note: Specific IC50 values for this compound's neuraminidase inhibition were not available in the provided search results. Oseltamivir data is provided for context as a potent, clinically approved alternative.
Signaling Pathway Diagram
Caption: Dual inhibitory action of this compound on viral and bacterial neuraminidase.
Section 2: Cross-Validation with Sanggenol L's Anti-Cancer Mechanisms
To broaden the understanding of this compound's potential therapeutic applications, this section details the well-documented anti-cancer mechanisms of the related compound, Sanggenol L. These established pathways represent promising areas for future investigation into this compound's bioactivity.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Sanggenol L has been shown to suppress the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation, growth, and survival that is often dysregulated in cancer[2][3][4]. In studies on prostate cancer cells, Sanggenol L treatment led to a decrease in the phosphorylation of PI3K, Akt, and mTOR[2][3]. This mechanism is also implicated in its anti-inflammatory effects in rheumatoid arthritis models[5].
Caption: Sanggenol L inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis (Programmed Cell Death)
Sanggenol L is a potent inducer of apoptosis in various cancer cell lines, including melanoma, prostate, and ovarian cancer[2][6][7]. It triggers both caspase-dependent and caspase-independent cell death pathways.
-
Caspase-Dependent: Sanggenol L treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This results in the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3), ultimately leading to the cleavage of PARP and cell death[2][6][7].
-
Caspase-Independent: The compound also promotes the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G from the mitochondria into the cytosol, which translocate to the nucleus to induce DNA fragmentation without caspase activation[2][6].
Caption: Sanggenol L induces apoptosis via caspase-dependent and -independent pathways.
Inhibition of NF-κB and JNK/ERK Signaling
In ovarian and colorectal cancer cells, Sanggenol L has been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[7][8]. It suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its nuclear translocation and the transcription of target genes involved in inflammation and cell survival (e.g., c-Myc, Cyclin D1, Bcl-2)[7]. Furthermore, in colorectal cancer, it reduces cell growth by down-regulating the phosphorylation of JNK and ERK, key components of the MAPK signaling pathway[8].
Comparative Data for Sanggenol L vs. Alternatives
| Compound | Target Pathway | Cell Line | Effect | Reference |
| Sanggenol L | PI3K/Akt/mTOR | RC-58T (Prostate) | Decreased phosphorylation of PI3K, Akt, mTOR | [2][3] |
| Sanggenol L | Apoptosis | SK-MEL-28 (Melanoma) | Upregulation of Bax, Cleaved-PARP; Downregulation of Bcl-2 | [6] |
| Sanggenol L | Cell Cycle | RC-58T (Prostate) | G2/M Phase Arrest; Upregulation of p53, p21 | [2][3] |
| Sanggenol L | NF-κB | SKOV-3 (Ovarian) | Suppressed phosphorylation of IκBα and p65 NF-κB | [7] |
| LY294002 | PI3K/Akt/mTOR | RC-58T (Prostate) | Known PI3K inhibitor, used as a positive control | [3] |
| Eugenol | NF-κB | THP-1 Macrophages | Inhibits activation of NF-κB | [9] |
| Kaempferol | Apoptosis/Metastasis | Huh7 (Hepatocarcinoma) | Inhibits HIF-1α, reduces invasiveness | [10] |
Section 3: Experimental Protocols & Workflows
This section provides an overview of the standard methodologies used to investigate the mechanisms of action described above.
Cell Viability and Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Plating: Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or L) for a specified duration (e.g., 48 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.
-
Destaining & Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measurement: Read the optical density (OD) at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells as required, then wash with PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, β-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-Actin is typically used as a loading control.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture & Treatment: Culture and treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and attached cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Experimental Workflow Diagram
Caption: A typical workflow for investigating the anti-cancer effects of a compound.
References
- 1. This compound | Antifection | Influenza Virus | TargetMol [targetmol.com]
- 2. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells [mdpi.com]
- 3. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanggenol L Activates Caspase and Inhibits the NF-кB/JNK/ERK Signaling Pathway to Promote Apoptotic Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Natural vs. Synthetic Sanggenol A: An Examination of Efficacy
A direct comparative study on the efficacy of synthetic versus natural Sanggenol A is not available in current scientific literature. Research to date has primarily focused on the isolation and characterization of naturally occurring this compound and its analogs, with significant attention given to their various biological activities. While the total synthesis of some complex natural products has been achieved, information regarding the synthesis and subsequent biological evaluation of this compound is scarce. Therefore, this guide will focus on the documented efficacy of natural Sanggenol compounds, providing supporting experimental data and protocols to aid researchers in the field.
Efficacy of Natural Sanggenol Compounds: A Focus on Anti-Cancer and Anti-Inflammatory Activities
Natural Sanggenol compounds, particularly Sanggenol L, have demonstrated significant potential as anti-cancer and anti-inflammatory agents in preclinical studies. These compounds exert their effects through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Anti-Cancer Activity
Studies have shown that natural Sanggenol L exhibits cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values of Sanggenol L in different prostate cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DU 145 | Prostate Cancer | 52.36 | [1] |
| PC3 | Prostate Cancer | 67.48 | [1] |
| RC-58T | Prostate Cancer | Not specified, but significant cell viability reduction at 10, 20, and 30 µM | [2] |
Anti-Inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of this compound were not found in the reviewed literature, related compounds like Sanggenon A have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[3] This suggests that this compound may possess similar anti-inflammatory properties.
Key Signaling Pathways Modulated by Sanggenol Compounds
The biological activities of Sanggenol compounds are largely attributed to their ability to interfere with critical signaling pathways involved in cell growth, survival, and inflammation. The PI3K/Akt/mTOR pathway is a primary target.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival.[4][5] Dysregulation of this pathway is a common feature in many cancers. Natural Sanggenol L has been shown to suppress this pathway, contributing to its anti-cancer effects.[1][2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of Sanggenol L.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of natural Sanggenol compounds.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2]
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the SRB assay.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Sanggenol L and incubate for the desired time period (e.g., 24, 48, 72 hours).[2]
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader. The absorbance is proportional to the cellular protein mass.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method to detect apoptotic cells by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.[2]
Methodology:
-
Cell Treatment: Treat cells with Sanggenol L for the specified duration.[2]
-
Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and a viability dye (e.g., propidium iodide).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
While a direct comparison of the efficacy between synthetic and natural this compound remains an open area for future research, the existing body of evidence strongly supports the potent biological activities of natural Sanggenol compounds. Their ability to modulate key signaling pathways like PI3K/Akt/mTOR underscores their potential as lead compounds in the development of novel therapeutics for cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic promise of this class of natural products. The eventual synthesis of this compound and its analogs will be a critical step in enabling comprehensive structure-activity relationship studies and optimizing their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison of Sanggenol A with Known Neuraminidase Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antiviral and antibacterial agents, the natural compound Sanggenol A has emerged as a promising dual-action inhibitor of both influenza virus and Streptococcus pneumoniae neuraminidases. This guide provides a head-to-head comparison of this compound with established neuraminidase inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Introduction to Neuraminidase Inhibition
Neuraminidase is a critical surface glycoprotein for both the influenza virus and pathogenic bacteria like Streptococcus pneumoniae. In influenza, it facilitates the release of newly formed virus particles from infected host cells, enabling the spread of the infection.[1] In S. pneumoniae, neuraminidase activity is implicated in host colonization and the breakdown of host tissues. The inhibition of this enzyme is a clinically validated strategy for the treatment of influenza, with drugs like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) being widely used.[2][3] Given the lethal synergism observed in co-infections between influenza virus and S. pneumoniae, compounds that can inhibit both viral and bacterial neuraminidases are of significant interest.[1][4]
Comparative Inhibitory Activity
This compound, a prenylated flavonoid, has demonstrated inhibitory activity against both influenza A virus (IAV) and Streptococcus pneumoniae neuraminidases. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in comparison to well-known neuraminidase inhibitors. It is important to note that a direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions, including the specific viral or bacterial strains and the assay methodology used.
| Compound | Target Enzyme | Strain | IC50 (µM) | Reference |
| This compound | Influenza A Neuraminidase | A/Jena/8178/2009 (H1N1) | 16.5 | [5] |
| S. pneumoniae Neuraminidase (NanA) | Recombinant | 6.2 | [5] | |
| Oseltamivir | Influenza A Neuraminidase | A/Jena/8178/2009 (H1N1) | ~0.001 (1 nM) | [6] |
| S. pneumoniae Neuraminidase (NanA) | Recombinant | ~1.0 | [6] | |
| Zanamivir | Influenza A Neuraminidase | A/Hong Kong/68 (H3N2) | Not specified in abstracts | [7] |
| S. pneumoniae Neuraminidase (NanA) | Not specified in abstracts | Ineffective | [4] | |
| Peramivir | Influenza A Neuraminidase | A(H1N1)pdm09 | ~0.00013 (0.13 nM) | |
| Laninamivir | Influenza A Neuraminidase | A(H1N1)pdm09 | ~0.00027 (0.27 nM) | |
| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) | S. pneumoniae Neuraminidase (NanA) | TIGR4 | ~200 | [8] |
Note: IC50 values for Peramivir and Laninamivir are geometric means from a study with multiple A(H1N1)pdm09 isolates and are presented for general comparison. The IC50 for Oseltamivir against A/Jena/8178/2009 is an approximate value from the referenced study. The IC50 for DANA is against the TIGR4 strain.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for a common fluorescence-based neuraminidase inhibition assay, a standard method for evaluating the efficacy of potential inhibitors.
Experimental Protocols
The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a commonly employed technique for determining the inhibitory potency of compounds like this compound.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50% (IC50).
Materials:
-
Neuraminidase source (e.g., purified recombinant enzyme, viral lysate)
-
Test compounds (e.g., this compound, Oseltamivir carboxylate)
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution: 0.824 M NaOH in absolute ethanol
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~450-465 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer.
-
Dilute the neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Prepare a working solution of the MUNANA substrate in the assay buffer. This solution is light-sensitive and should be protected from light.
-
-
Assay Protocol:
-
Add 50 µL of the various inhibitor dilutions to the wells of a 96-well plate. Include wells with assay buffer only as a no-inhibitor control (100% activity) and wells with buffer and no enzyme as a background control.
-
Add 50 µL of the diluted neuraminidase to each well containing the inhibitor dilutions.
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths set to approximately 355-365 nm and 450-465 nm, respectively.
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates inhibitory activity against both influenza A and Streptococcus pneumoniae neuraminidases, positioning it as an interesting candidate for further investigation as a dual-action anti-infective agent. While its potency against influenza neuraminidase is modest compared to clinically approved drugs like Oseltamivir, its activity against pneumococcal neuraminidase, an enzyme for which there are limited therapeutic inhibitors, is noteworthy. The data presented herein, along with the detailed experimental protocols, provide a foundation for future research into the therapeutic potential of this compound and its derivatives. Further studies are warranted to explore its in vivo efficacy and mechanism of action in greater detail.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 3. Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipneumococcal activity of neuraminidase inhibiting artocarpin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. Discovery and Characterization of Diazenylaryl Sulfonic Acids as Inhibitors of Viral and Bacterial Neuraminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The NanA Neuraminidase of Streptococcus pneumoniae Is Involved in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Sanggenol A's effects
A comprehensive guide to replicating published findings on the effects of Sanggenol A is detailed below for researchers, scientists, and drug development professionals. While this compound has been identified as a bioactive compound with potential therapeutic effects, the volume of published research, particularly concerning its specific signaling pathways, is not as extensive as for other related compounds like Sanggenol L. This guide provides a summary of the available data, methodologies for replicating the key findings, and visual representations of the experimental workflows and conceptual mechanisms.
Data Presentation
The primary quantitative data available for this compound from the reviewed literature is its neuroprotective effect.
Table 1: Neuroprotective Activity of this compound
| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |
| Neuroprotection | HT22 | Glutamate-induced cell death | EC50 | 34.03 ± 7.71 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Neuroprotective Effect of this compound in HT22 Cells
This protocol is based on general methods for assessing neuroprotection against glutamate-induced toxicity in HT22 hippocampal nerve cells.
-
Cell Culture and Treatment:
-
Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce cytotoxicity by adding glutamate to a final concentration of 2-5 mM.
-
Incubate the cells for 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
-
Data Analysis:
-
Plot the cell viability against the concentration of this compound.
-
Determine the EC50 value, the concentration at which this compound exerts 50% of its maximal protective effect, using non-linear regression analysis.
-
Anti-Infective Activity: Neuraminidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of this compound on viral and bacterial neuraminidases. This compound has been reported to inhibit influenza A virus and Streptococcus pneumoniae neuraminidases[1].
-
Enzyme and Substrate Preparation:
-
Use purified neuraminidase from influenza A virus and Streptococcus pneumoniae.
-
Prepare a fluorescent substrate, such as 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).
-
-
Inhibition Assay:
-
In a 96-well plate, add the neuraminidase enzyme to a buffer solution (e.g., MES buffer).
-
Add various concentrations of this compound to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (enzyme without inhibitor).
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the neuraminidase activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Conceptual Diagram of Dual Anti-Infective Action
Caption: Dual inhibitory action of this compound on viral and bacterial neuraminidases.
References
Independent Validation of Sanggenol A's Binding Affinity to Neuraminidase
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Sanggenol A to its target, influenza virus neuraminidase, with other established neuraminidase inhibitors. The information presented is supported by experimental data from independent studies to assist researchers in evaluating its potential as an antiviral agent.
Comparative Analysis of Neuraminidase Inhibitors
The inhibitory activity of this compound against influenza A virus neuraminidase has been quantified and compared with commercially available and widely used antiviral drugs. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other neuraminidase inhibitors. Lower IC50 values indicate a higher binding affinity and greater potency.
| Compound | Virus Strain/Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Influenza A Virus (Jena/8178/2009) | 1.6 | Seidel et al., 2016, Scientific Reports[1] |
| Oseltamivir | Influenza A Virus (Jena/8178/2009) | 0.0012 | Seidel et al., 2016, Scientific Reports[1] |
| Zanamivir | Influenza A/H1N1 | 0.00076 | McKimm-Breschkin et al., 2003, Antimicrobial Agents and Chemotherapy |
| Peramivir | 2009 Influenza A (H1N1) pandemic isolates | Mean IC50 < 0.1 | Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season[2] |
Experimental Protocols
The determination of the inhibitory activity of the compounds listed above was primarily conducted using a fluorescence-based neuraminidase inhibition assay. This method quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.
Neuraminidase Inhibition Assay Protocol
This protocol is based on the methodology described in studies assessing influenza virus susceptibility to neuraminidase inhibitors.[3][4]
1. Reagents and Materials:
-
Virus Stock: Influenza A virus (e.g., Jena/8178/2009).
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: 33.3 mM MES buffer with 4 mM CaCl2, pH 6.5.
-
Inhibitors: this compound, Oseltamivir, Zanamivir, Peramivir dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.[5]
-
96-well plates: Black, flat-bottom plates for fluorescence reading.
-
Fluorometer: Capable of excitation at ~355-365 nm and emission at ~450-460 nm.
2. Assay Procedure:
-
Virus Preparation: The influenza virus stock is diluted in assay buffer to a concentration that gives a linear enzymatic reaction rate over the incubation period.
-
Inhibitor Incubation: 50 µL of serially diluted inhibitors are added to the wells of a 96-well plate. A control well with no inhibitor is included.
-
Enzyme Addition: 50 µL of the diluted virus preparation is added to each well containing the inhibitor and mixed gently. The plate is then incubated at 37°C for 30 minutes.
-
Substrate Addition: 50 µL of a pre-warmed MUNANA solution (final concentration of 100 µM) is added to each well to initiate the enzymatic reaction.[5]
-
Incubation: The plate is incubated at 37°C for 60 minutes.
-
Reaction Termination: The reaction is stopped by adding 150 µL of the stop solution to each well.[5]
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[5]
3. Data Analysis:
-
The fluorescence readings are corrected by subtracting the background fluorescence from wells containing no enzyme.
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the neuraminidase inhibition assay.
Signaling Pathway Context
This compound exerts its antiviral effect by inhibiting neuraminidase, a key enzyme in the influenza virus life cycle. Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells, which allows for the release of newly formed virus particles. By blocking this activity, this compound prevents the spread of the virus to other cells.
References
- 1. Discovery of prenylated flavonoids with dual activity against influenza virus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sanggenol A
Immediate Safety and Hazard Information
Based on data for the related compound Sanggenol L, Sanggenol A should be handled with care, assuming similar hazard characteristics. Key safety considerations include:
-
Acute Oral Toxicity : Sanggenol L is classified as harmful if swallowed.[1]
-
Environmental Hazard : It is considered very toxic to aquatic life with long-lasting effects.[1]
Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2]
Hazard and Precautionary Data Summary
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4)[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Very toxic to aquatic life with long-lasting effects.[1] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] | Avoid release to the environment. Collect spillage.[1] |
Experimental Workflow for this compound Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the identification of the waste and culminates in its removal by a certified disposal facility.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Protocols
Follow these step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.
Step 1: Waste Identification and Segregation
-
Classify Waste : Treat all solid this compound, solutions containing this compound, and any materials that have come into contact with it (e.g., gloves, pipette tips, absorbent paper) as hazardous chemical waste.[3]
-
Segregate at the Source : Do not mix this compound waste with non-hazardous laboratory trash.[4] It is also crucial to segregate it from other chemical wastes that are incompatible. For instance, keep it separate from strong acids, bases, and oxidizing agents.[1][2]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : Use a chemically compatible container with a leak-proof, screw-on cap.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must be in good condition, free of cracks or leaks.[3]
-
Properly Label the Container : As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6][7] The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][6]
-
An accurate estimation of the concentration and quantity of the waste. For mixtures, list all components.[6]
-
The accumulation start date (the date the first waste was added to the container).[6][7]
-
The name and contact information of the principal investigator or responsible person.[2]
-
The specific location where the waste was generated (e.g., building and room number).[2][7]
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard).[2]
Step 3: Safe Storage and Accumulation
-
Designate a Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[5][8] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[5]
-
Ensure Safe Storage Conditions : Keep the waste container closed at all times, except when adding waste.[1][5] Store the container in secondary containment to prevent spills from spreading.[1][7]
-
Monitor Accumulation Time : Hazardous waste should be disposed of within a specified timeframe, often within 6 to 12 months of the accumulation start date, depending on institutional and local regulations.[1][9]
Step 4: Professional Disposal
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Do not attempt to transport the waste yourself.[10]
-
Handover to Professionals : The waste will be collected by trained personnel and transported to a permitted treatment, storage, and disposal facility (TSDF).[11] These facilities are equipped to handle and dispose of hazardous materials in an environmentally sound manner.[12]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]
-
Use Personal Protective Equipment (PPE) : Before cleaning up a spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Contain and Absorb : For liquid spills, use an inert, absorbent material like diatomite or universal binders to contain the spill.[1]
-
Clean and Decontaminate : Decontaminate the affected surfaces by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials : All materials used for cleanup, including the absorbent material and contaminated PPE, must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[1][10]
By adhering to these detailed disposal procedures, researchers and laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 7. sjsu.edu [sjsu.edu]
- 8. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Treatment, Storage and Disposal Facilities [epa.ohio.gov]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
